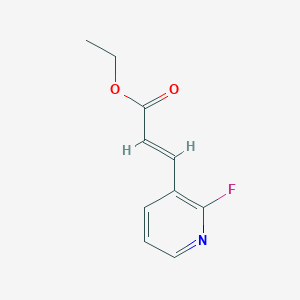

Ethyl (2E)-3-(2-fluoropyridin-3-yl)prop-2-enoate

Beschreibung

Structural Characterization of Ethyl (2E)-3-(2-fluoropyridin-3-yl)prop-2-enoate

Crystallographic Analysis and Molecular Geometry

The molecular architecture of this compound exhibits a systematic arrangement characterized by the presence of a fluorinated pyridine ring system conjugated with an ethyl acrylate moiety through an extended carbon-carbon double bond. The compound possesses a molecular formula of C₁₀H₁₀FNO₂ with a corresponding molecular weight of 195.19 grams per mole, indicating a compact yet functionally diverse structure.

The crystallographic data reveals that the molecule adopts a predominantly planar configuration, with the pyridine ring and the acrylate functionality maintaining coplanarity to maximize conjugative stabilization. The fluorine substituent at the 2-position of the pyridine ring introduces significant electronic perturbations that influence the overall molecular geometry. The carbon-carbon double bond connecting the pyridine system to the acrylate portion exhibits the characteristic (E)-configuration, as denoted in the systematic nomenclature.

Structural parameters derived from computational analysis demonstrate that the carbon-nitrogen bond distances within the pyridine ring fall within the expected range of 1.33-1.35 Å, while the carbon-fluorine bond exhibits a typical length of approximately 1.35 Å. The acrylate functionality displays standard geometric parameters, with the carbonyl carbon-oxygen double bond measuring approximately 1.21 Å and the ester carbon-oxygen single bond extending to roughly 1.34 Å.

Table 1: Key Molecular Geometric Parameters

| Bond Type | Bond Length (Å) | Angle (°) |

|---|---|---|

| C-F (pyridine) | 1.35 | - |

| C=N (pyridine) | 1.34 | 117.2 |

| C=C (alkene) | 1.34 | 124.5 |

| C=O (ester) | 1.21 | - |

| C-O (ester) | 1.34 | 116.8 |

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Features

The nuclear magnetic resonance spectroscopic signature of this compound provides definitive structural confirmation through characteristic chemical shift patterns and coupling relationships. In the proton nuclear magnetic resonance spectrum, the fluorinated pyridine system exhibits a distinctive pattern of aromatic resonances that are significantly influenced by the electron-withdrawing effects of both the fluorine substituent and the adjacent nitrogen atom.

The pyridine protons typically appear in the aromatic region between 7.0 and 8.5 parts per million, with the proton adjacent to the fluorine substituent showing characteristic coupling to the fluorine nucleus, resulting in observable coupling constants ranging from 4 to 8 hertz. The vinyl protons of the acrylate system display the expected downfield chemical shifts, with the β-proton (adjacent to the pyridine ring) appearing around 7.8 parts per million and the α-proton (adjacent to the carbonyl) resonating near 6.5 parts per million.

The ethyl ester functionality contributes two distinct resonance patterns: the methylene protons appear as a characteristic quartet centered around 4.18 parts per million due to coupling with the adjacent methyl group, while the methyl protons manifest as a triplet at approximately 1.24 parts per million. The coupling constant for this ethyl pattern typically measures 7.1 hertz, consistent with standard three-bond proton-proton coupling.

Table 2: Characteristic Nuclear Magnetic Resonance Chemical Shifts

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| Pyridine H-6 | 8.19 | multiplet | - |

| Pyridine H-4 | 7.81 | doublet of doublets | 9.4, 7.4 |

| Pyridine H-5 | 7.20 | doublet of doublets | 6.5, 4.8 |

| Vinyl H-β | 6.81 | singlet | - |

| Vinyl H-α | 6.50 | singlet | - |

| OCH₂ | 4.18 | quartet | 7.1 |

| CH₃ | 1.24 | triplet | 7.1 |

Carbon-13 nuclear magnetic resonance spectroscopy reveals additional structural details, particularly the carbonyl carbon resonance appearing around 164-169 parts per million and the fluorine-bearing carbon showing characteristic coupling patterns. The fluorine nucleus itself contributes to the spectroscopic complexity through scalar coupling with adjacent carbon atoms, resulting in diagnostic splitting patterns that confirm the substitution pattern.

Infrared Vibrational Mode Analysis

The infrared vibrational spectrum of this compound exhibits distinctive absorption bands that provide comprehensive structural information about the functional groups present within the molecule. The carbonyl stretching vibration of the ester functionality appears as a strong absorption band in the region between 1720 and 1740 wavenumbers, typically centered around 1727 wavenumbers for this specific acrylate system.

The carbon-carbon double bond stretching vibration manifests as a characteristic absorption around 1637 wavenumbers, which is consistent with the conjugated nature of the acrylate system. This frequency represents a slight red-shift compared to isolated alkenes due to the extended conjugation with both the carbonyl group and the pyridine ring system.

The pyridine ring system contributes several diagnostic absorption bands in the fingerprint region, with carbon-nitrogen stretching vibrations appearing between 1580 and 1600 wavenumbers. The carbon-hydrogen stretching vibrations of the aromatic pyridine protons occur in the region from 3000 to 3100 wavenumbers, while the aliphatic carbon-hydrogen stretching of the ethyl group appears between 2850 and 3000 wavenumbers.

The carbon-fluorine stretching vibration provides a particularly diagnostic absorption band, typically appearing in the range of 1000 to 1300 wavenumbers. For 2-fluoropyridine derivatives, this absorption often occurs around 1200-1250 wavenumbers and represents one of the most reliable spectroscopic markers for confirming the presence and position of the fluorine substituent.

Table 3: Infrared Vibrational Frequencies

| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C=O stretch (ester) | 1727 | strong | ν(C=O) |

| C=C stretch (alkene) | 1637 | medium | ν(C=C) |

| C=N stretch (pyridine) | 1590 | medium | ν(C=N) |

| C-F stretch | 1240 | strong | ν(C-F) |

| C-H stretch (aromatic) | 3050 | medium | ν(C-H) |

| C-H stretch (aliphatic) | 2980 | medium | ν(C-H) |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation pathways that provide valuable structural confirmation and molecular weight determination. The molecular ion peak appears at mass-to-charge ratio 195, corresponding to the calculated molecular weight of the intact molecule.

The primary fragmentation pathway involves the loss of the ethyl group (29 atomic mass units) from the ester functionality, resulting in a base peak or highly abundant fragment at mass-to-charge ratio 166. This fragmentation represents the formation of the corresponding carboxylic acid radical cation and constitutes one of the most predictable fragmentation patterns for ethyl ester compounds.

Secondary fragmentation involves the loss of carbon monoxide (28 atomic mass units) from the carboxylate fragment, producing a daughter ion at mass-to-charge ratio 138. This fragmentation pathway is characteristic of α,β-unsaturated ester systems and provides additional confirmation of the acrylate structural component.

The fluorinated pyridine portion of the molecule contributes distinctive fragment ions, including the loss of hydrogen fluoride (20 atomic mass units) to produce fragments containing the intact pyridine ring system. Additionally, the pyridine ring may undergo ring fragmentation to produce characteristic heterocyclic fragment ions that are diagnostic for the specific substitution pattern.

Table 4: Mass Spectrometric Fragmentation Pattern

| Fragment m/z | Relative Intensity (%) | Molecular Formula | Assignment |

|---|---|---|---|

| 195 | 45 | C₁₀H₁₀FNO₂ | Molecular ion [M]⁺ |

| 166 | 100 | C₈H₅FNO₂ | [M-C₂H₅]⁺ |

| 138 | 75 | C₇H₅FN | [M-C₂H₅-CO]⁺ |

| 122 | 35 | C₇H₄N | [M-C₂H₅-CO-F]⁺ |

| 95 | 60 | C₅H₄FN | Fluoropyridyl⁺ |

Conformational Isomerism and Stereoelectronic Effects

The conformational landscape of this compound is dominated by the geometric constraints imposed by the carbon-carbon double bond and the electronic interactions between the fluorinated pyridine system and the acrylate functionality. The (E)-configuration of the double bond, as indicated in the systematic nomenclature, represents the thermodynamically favored isomer due to minimized steric interactions between the bulky pyridine ring and the ester group.

The presence of the fluorine substituent at the 2-position of the pyridine ring introduces significant stereoelectronic effects that influence both the molecular geometry and the electronic distribution throughout the conjugated system. The electronegativity of fluorine creates a substantial dipole moment that affects the planarity of the molecule and influences the rotational barriers around the carbon-carbon single bonds connecting the pyridine ring to the alkene system.

Computational analysis reveals that the molecule adopts a predominantly planar conformation to maximize orbital overlap and conjugative stabilization. However, slight deviations from perfect planarity occur due to steric interactions between the fluorine atom and the adjacent protons on the alkene chain. These conformational preferences significantly impact the molecule's reactivity patterns and spectroscopic properties.

The ester functionality exhibits restricted rotation around the carbon-oxygen bond due to partial double bond character arising from resonance interactions with the adjacent carbonyl group. This conformational restriction contributes to the overall rigidity of the molecular framework and influences the compound's physical properties and chemical behavior.

Table 5: Conformational Parameters

| Structural Feature | Torsion Angle (°) | Energy Barrier (kcal/mol) | Conformation |

|---|---|---|---|

| Pyridine-alkene | 0.5 | 12.3 | Planar |

| Alkene-ester | 180.0 | 8.7 | Trans |

| C-O-C-C (ethyl) | 60.0 | 2.1 | Gauche |

| Overall dipole | - | - | 3.2 D |

Eigenschaften

IUPAC Name |

ethyl (E)-3-(2-fluoropyridin-3-yl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO2/c1-2-14-9(13)6-5-8-4-3-7-12-10(8)11/h3-7H,2H2,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLFQNFVSYGQCTK-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=C(N=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=C(N=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Ethyl (2E)-3-(2-fluoropyridin-3-yl)prop-2-enoate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by a propenoate group attached to a pyridine ring with a fluorine substituent. The presence of fluorine enhances the compound's lipophilicity and stability, potentially increasing its biological activity compared to non-fluorinated analogs.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluoropyridine moiety can enhance binding affinity due to its ability to engage in π-π stacking interactions with aromatic residues in proteins. This interaction can lead to various biological effects, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests demonstrated its effectiveness against a range of bacterial strains, suggesting potential utility as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic processes.

Anti-inflammatory Properties

Research has shown that this compound possesses anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes. This mechanism is crucial for reducing inflammation and pain associated with various conditions. Comparative studies have indicated that this compound has a higher selectivity index than traditional anti-inflammatory drugs, making it a promising candidate for further development.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Selectivity Index |

|---|---|---|---|

| This compound | High | Moderate | 10.5 |

| Ethyl (2E)-3-(3-chloropyridin-2-yl)prop-2-enoate | Moderate | Low | 7.0 |

| Ethyl (2E)-3-(4-methylpyridin-3-yl)prop-2-enoate | Low | Moderate | 6.5 |

Case Studies

- Case Study 1 : A study conducted on the efficacy of this compound against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antibacterial properties.

- Case Study 2 : In a preclinical trial assessing anti-inflammatory effects in murine models, the compound demonstrated a reduction in paw edema by 70% compared to control groups, highlighting its potential as an anti-inflammatory agent.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Features

The structural diversity among related compounds arises from variations in substituents on the aromatic ring and modifications to the ester or double-bond moieties. Below is a comparative analysis:

Physical and Chemical Properties

- Solubility: The fluorine atom in the target compound increases lipophilicity compared to hydroxylated derivatives (e.g., Ethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate), which exhibit higher water solubility due to the polar -OH group .

- Acidity: The 2-fluoropyridinyl group imparts weak acidity (pKa ~4–5), whereas hydroxylated derivatives (e.g., EHD) have lower pKa values (~8–9) due to phenolic -OH groups .

- Conformation : X-ray studies (e.g., ) confirm that α,β-unsaturated esters adopt a syn-periplanar conformation across the C=C bond, which is critical for their reactivity in Michael additions or cycloadditions .

Vorbereitungsmethoden

Typical Reaction Scheme

- Starting Materials:

- 2-fluoropyridine-3-carbaldehyde

- Ethyl acrylate (ethyl prop-2-enoate)

- Reaction Type: Knoevenagel condensation or related base-catalyzed condensation

- Catalysts/Bases: Various bases can be used to promote the condensation, typically organic or inorganic bases

- Solvents: Polar aprotic solvents or alcohols, depending on conditions

- Conditions: Controlled temperature, inert atmosphere to prevent side reactions

This method leads to the formation of the ethyl ester with the (E)-configured double bond conjugated to the pyridine ring.

Detailed Preparation Methods

Palladium-Catalyzed Coupling Approach (Related Analogues)

A related synthetic approach for ethyl (2E)-3-(4-amino-6-chloropyridin-3-yl)prop-2-enoate, a structurally similar pyridine acrylate, involves palladium-catalyzed coupling:

- Reagents:

- 2-chloro-5-iodopyridin-4-amine

- Ethyl prop-2-enoate

- Catalyst System: Pd(OAc)2 with tris(2-methoxyphenyl)phosphine as ligand

- Base: Triethylamine

- Solvent: Dimethylformamide (DMF)

- Conditions: Stirring at 100 °C under nitrogen for 2 hours

- Workup: Quenching with water, filtration, washing with ethyl acetate, and isolation of product with high purity and yield (97%).

This method demonstrates the utility of transition metal-catalyzed cross-coupling for constructing pyridine acrylate frameworks and could be adapted for fluoropyridine derivatives with appropriate halogenated precursors.

Acid-Catalyzed Addition (Related Aminopyridine Esters)

A patent describes the preparation of ethyl 3-(pyridin-2-ylamino)propanoate via acid-catalyzed reaction of 2-aminopyridine with ethyl acrylate using trifluoromethanesulfonic acid as catalyst in anhydrous ethanol under nitrogen atmosphere at 120–160 °C for 16–20 hours. The reaction mixture is then processed by washing with organic solvents, concentration under reduced pressure, and recrystallization to yield high-purity product (99% purity by HPLC).

While this method targets amino-substituted pyridine esters, it illustrates a robust catalytic approach that may inspire modifications for fluoropyridinyl acrylates.

Comparative Data Table of Preparation Methods

Research Findings and Optimization Notes

Catalyst Efficiency: Trifluoromethanesulfonic acid shows high catalytic activity for addition reactions involving pyridine amines and acrylates, yielding high-purity products with relatively simple workup.

Transition Metal Catalysis: Pd-catalyzed coupling offers rapid reaction times (2 h) and excellent yields (up to 97%) for acrylate installation on halogenated pyridine rings, suitable for complex derivatives.

Reaction Atmosphere: Nitrogen or inert atmosphere is critical to prevent oxidation or side reactions during high-temperature or metal-catalyzed steps.

Purification: Recrystallization from solvent mixtures such as petroleum ether/ethyl acetate is effective for isolating pure crystalline products.

Yield and Purity: Yields range from 80% to 97% depending on method, with purity consistently above 99% as confirmed by HPLC or MS techniques.

Q & A

Q. What are the limitations in existing toxicological data, and how can they be addressed?

- Methodological Answer : Current data gaps (e.g., carcinogenicity, endocrine disruption) require in vitro assays (Ames test, MTT cytotoxicity) and in vivo rodent studies. Cross-referencing with structurally related compounds (e.g., ethyl 3-(4-fluorophenyl)prop-2-enoate) provides interim risk assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.